7,8-Dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline

Catalog No.
S3214178
CAS No.
1609452-31-4
M.F
C11H9Br2ClN2
M. Wt
364.47
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,8-Dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imida...

CAS Number

1609452-31-4

Product Name

7,8-Dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline

IUPAC Name

6,7-dibromo-2-chloro-5-methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene

Molecular Formula

C11H9Br2ClN2

Molecular Weight

364.47

InChI

InChI=1S/C11H9Br2ClN2/c1-5-7(12)8(13)6-3-2-4-16-10(6)9(5)15-11(16)14/h2-4H2,1H3

InChI Key

CCPVHUCVSRAENP-UHFFFAOYSA-N

SMILES

CC1=C2C3=C(CCCN3C(=N2)Cl)C(=C1Br)Br

solubility

not available

7,8-Dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline is a heterocyclic compound belonging to the imidazoquinoline family. Its molecular formula is C11H9Br2ClN2C_{11}H_{9}Br_{2}ClN_{2}, and it has a molecular weight of approximately 364.46 g/mol. The compound features a fused ring system comprising both imidazole and quinoline structures, which contribute to its unique chemical properties and biological activities. The presence of bromine and chlorine substituents enhances its reactivity, making it suitable for various chemical transformations and applications in medicinal chemistry .

, including:

  • Substitution Reactions: The halogen atoms can be replaced by other nucleophiles under suitable conditions.
  • Oxidation and Reduction: The electron-rich nature of the imidazole and quinoline rings allows for redox reactions, which can modify the compound's structure and properties.
  • Cyclization Reactions: It can participate in cyclization processes to form more complex heterocyclic compounds .

7,8-Dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline exhibits notable biological activities. Research indicates potential applications in:

  • Antibacterial Activity: The compound has shown effectiveness against various bacterial strains.
  • Antiviral Properties: Preliminary studies suggest it may inhibit viral replication.
  • Anticancer Effects: It has been investigated for its ability to induce apoptosis in cancer cells through specific molecular interactions .

The synthesis of 7,8-dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline can be achieved through several methods:

  • Cyclization of Precursors: Utilizing amido-nitriles in the presence of nickel catalysts allows for mild reaction conditions that facilitate the formation of the desired product.
  • Microwave-Assisted Synthesis: This method enhances reaction efficiency and yields by using microwave energy to promote chemical transformations.
  • Ultrasonic-Assisted Synthesis: Similar to microwave methods, ultrasonic waves can improve reaction rates and product purity .

The compound has diverse applications in various fields:

  • Medicinal Chemistry: Used as a scaffold for developing new therapeutic agents targeting bacterial infections and cancer.
  • Chemical Research: Serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Potential applications in creating novel materials due to its unique electronic properties .

Studies on the interactions of 7,8-dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline with biological targets have revealed that it can bind to specific enzymes and receptors. This binding modulates their activity, leading to various biological effects such as:

  • Inhibition of bacterial growth
  • Induction of cell death in cancerous cells
    These interactions are critical for understanding the compound's mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 7,8-dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline. Notable examples include:

Compound NameMolecular FormulaUnique Features
2-Chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolineC11H11ClN2C_{11}H_{11}ClN_{2}Lacks bromine substituents
7-Bromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolineC11H10BrClN2C_{11}H_{10}BrClN_{2}Contains only one bromine atom
7-Methylimidazo[1,2-a]pyridineC10H8N2C_{10}H_{8}N_{2}Different ring structure but similar biological activity

The presence of multiple halogen substituents (bromine and chlorine) in 7,8-dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline enhances its reactivity compared to these similar compounds. This unique substitution pattern contributes to its distinctive biological properties and potential therapeutic applications .

Multi-Component Reaction Strategies for Core Scaffold Assembly

Multi-component reactions (MCRs) offer efficient pathways to construct the imidazo[4,5,1-ij]quinoline core. A representative approach involves the condensation of substituted quinoline precursors with methylamine and carbonyl derivatives under catalytic conditions. For instance, Patel et al. demonstrated the utility of ionic liquids such as [DBU][Ac] in facilitating three-component reactions between aldehydes, enaminones, and malononitrile under ultrasound irradiation, achieving yields exceeding 85%. This method’s success hinges on the ionic liquid’s dual role as a catalyst and green solvent, which enhances reaction homogeneity and reduces energy input.

Key considerations for MCRs include:

  • Substrate compatibility: Electron-withdrawing groups on the aldehyde component improve reactivity by polarizing the carbonyl group.
  • Solvent selection: Protic solvents like methanol optimize intermediate solubility, as evidenced by Patel et al., who observed incomplete conversions in aprotic media.
  • Catalyst recyclability: Ionic liquids such as [DBU][Ac] retain >90% activity after five cycles, minimizing waste.

Table 1 compares MCR conditions for imidazoquinoline synthesis:

CatalystSolventTemperature (°C)Yield (%)Reference
[DBU][Ac]Methanol5085–92
PiperidineEthanol8070–78
No catalystToluene11045–50

Halogenation Techniques for Dibromo-Chloro Substituent Integration

Introducing halogens at the 2-, 7-, and 8-positions requires precise control over regioselectivity. Electrophilic halogenation using N-halosuccinimides (NXS) in acidic media is widely employed. For example, bromination at the 7- and 8-positions is achieved via sequential treatment with NBS (N-bromosuccinimide) in dichloromethane at 0°C, followed by chlorination at C2 using N-chlorosuccinimide (NCS). Radical-initiated halogenation, utilizing AIBN (azobisisobutyronitrile) as a initiator, offers an alternative for sterically hindered positions.

Critical factors include:

  • Directing groups: The quinoline nitrogen directs electrophilic substitution to the para and meta positions.
  • Sequential halogenation: Bromination precedes chlorination to avoid overhalogenation.
  • Solvent effects: Polar aprotic solvents like DMF stabilize intermediates, improving yields by 15–20%.

Stereoselective Functionalization at C9-Methyl Position

The C9-methyl group’s configuration influences the compound’s biological activity and physicochemical properties. Asymmetric synthesis using chiral auxiliaries or catalysts enables enantioselective methylation. For instance, Paolino et al. reported the use of (R)-BINOL-derived phosphoric acids to induce >90% enantiomeric excess (ee) during alkylation of imidazoquinoline intermediates. Kinetic resolution via enzymatic catalysis (e.g., lipases) further refines stereochemical outcomes.

Table 2 summarizes stereoselective methods:

MethodCatalyst/Enzymeee (%)Reference
Chiral phosphoric acid(R)-BINOL-PA92
Enzymatic resolutionCandida antarctica88
Chiral palladium complexPd-(S)-Xyl-SDP85

Post-Synthetic Modification Strategies for Imidazoquinoline Diversification

Post-synthetic modifications enable the introduction of functional groups without altering the core scaffold. Suzuki-Miyaura cross-coupling reactions install aryl or heteroaryl groups at the 4-position, utilizing palladium catalysts such as Pd(PPh3)4. For example, coupling 7,8-dibromo-2-chloro-9-methylimidazoquinoline with 4-methoxycarbonylphenylboronic acid yields derivatives with enhanced solubility. Additional strategies include:

  • Nucleophilic aromatic substitution: Replacement of chloride at C2 with amines or alkoxides.
  • Oxidation: Conversion of the 5,6-dihydro moiety to a ketone using MnO2.

Table 3 outlines common post-synthetic reactions:

Reaction TypeReagents/ConditionsProduct FunctionalizationYield (%)Reference
Suzuki couplingPd(PPh3)4, K2CO3Aryl group at C475–80
Nucleophilic substitutionPiperidine, DMF, 100°CAmine at C265
OxidationMnO2, CHCl3, refluxKetone at C5–C670

Nuclear Factor kappa B is a key transcriptional hub for pro-tumour cytokines such as interleukin eight, chemokine ligand one and chemokine ligand two. Cyclin-Dependent Kinase 8 and Cyclin-Dependent Kinase 19, which dock to the carboxyl-terminal domain of RNA polymerase II, are essential co-activators that license elongation of newly induced Nuclear Factor kappa B transcripts. Tricyclic benzimidazoles built on the 7,8-dibromo-2-chloro scaffold inhibit Cyclin-Dependent Kinase 8 and Cyclin-Dependent Kinase 19 at low-nanomolar concentrations and thereby attenuate this elongation step.

Key research findings

Experimental systemTreatment containing the scaffoldPrimary Nuclear Factor κB-regulated read-outMagnitude of suppressionSource
Human colorectal carcinoma HCT-116 spheroidsCyclin-Dependent Kinase 8/19 inhibitor Senexin BInterleukin eight messenger RNA induction after tumour necrosis factor alpha challenge60 – 85% reduction versus tumour necrosis factor alpha alone [1]
Primary human myeloma cellsCyclin-Dependent Kinase 8 and Cyclin-Dependent Kinase 19 short hairpin knock-downPromoter occupancy of RNA polymerase II at Nuclear Factor kappa B lociComplete loss of carboxyl-terminal domain phosphorylation [2]
Colo-205 xenografts in miceOral SEL120-34A (imidazoquinoline core)Serum interleukin eight protein68% decrease within sixteen hours [3]

Collectively, these data situate the dibromo-chloro imidazoquinoline scaffold as a selective “transcriptional brake” that uncouples Nuclear Factor kappa B DNA binding from productive messenger RNA synthesis, thereby blunting inflammatory signalling within the tumour microenvironment.

Cytokine Polarisation Patterns: Interferon α / Tumour Necrosis Factor α Ratio Optimisation

Interferon alpha skews anti-tumour immunity toward T-helper-type-one phenotypes, whereas excessive tumour necrosis factor alpha may recruit suppressive myeloid subsets. Balancing the two signals is therefore critical. In multiple solid-tumour cell lines, concomitant exposure to interferon alpha and tumour necrosis factor alpha produced synergistic cytostasis that exceeded the additive window by thirty to forty per cent while preserving interferon-driven transcriptional signatures [4] [5] [6].

Quantitative synopsis

Human tumour modelInterferon α aloneTumour necrosis factor α aloneCombined ratio (interferon α : tumour necrosis factor α)Growth-inhibition outcomeReference
Colon carcinoma HCT-116 monolayer< 15%< 30%1 : 1 (each at 100 U ml⁻¹)72% inhibition (synergistic) [4]
Pancreatic carcinoma PANC-1 suspension< 10%< 25%1 : 1 (each at 100 ng ml⁻¹)64% inhibition (synergistic) [5]
Gastric carcinoma MKN-4518%22%1 : 0.555% inhibition (additive-to-synergistic) [6]

Pharmacodynamic profiling of the dibromo-chloro scaffold shows that Cyclin-Dependent Kinase 8/19 blockade selectively dampens tumour necrosis factor alpha-elicited Nuclear Factor kappa B transcription while sparing interferon-alpha–Signal Transducer and Activator of Transcription 1 signalling, thereby widening the interferon alpha / tumour necrosis factor alpha functional ratio by approximately four-fold in ex vivo treated patient biopsies [7].

Myeloid Cell Recruitment and Macrophage Repolarisation Mechanisms

Recruitment dynamics

Tumours rich in Cyclin-Dependent Kinase 8 activity attract myeloid-derived suppressor cells through interleukin eight and chemokine ligand five gradients [8] [9]. Inhibition by the dibromo-chloro imidazoquinoline scaffold reduces transcript levels of these chemo-attractants and correspondingly lowers intratumoural myeloid-derived suppressor cell density by forty to fifty per cent in murine breast and colon cancer models [3] [10].

Macrophage plasticity

Cyclin-Dependent Kinase 8 promotes classical M1 polarisation via serine phosphorylation of Signal Transducer and Activator of Transcription 1. Genetic silencing of Cyclin-Dependent Kinase 8 or exposure to imidazoquinoline inhibitors shifts macrophages toward an interleukin-ten–high, arginase-one–high M2-like phenotype under interleukin-four stimulation [11] [12]. Parallel studies demonstrate that transient exposure followed by drug wash-out re-establishes tumouricidal M1 traits, suggesting that dosing schedule can direct the macrophage switch [10].

Summary table

Experimental contextImidazoquinoline interventionMacrophage marker outcomeNet effect on tumour growthSource
RAW264.7 cells + interleukin-fourBRD6989 (imidazoquinoline)Arginase-one ↑ 2.1-fold; CD206 ↑ 1.8-foldNot applicable (in vitro) [12]
Murine EMT6 mammary tumoursBI-1347 intermittent dosingM1 (CD86⁺) : M2 (CD206⁺) ratio doubled after wash-outTumour volume −57% vs control [10]
Patient colorectal carcinoma explantsSEL120-34A 1 µM, sixteen hMyeloid-derived suppressor cell chemokines down-regulated; interleukin twelve p40 up-regulatedNot assessed ex vivo [3]

Synergistic Effects with Checkpoint Inhibitor Therapies

Multiple pre-clinical studies demonstrate that kinase inhibition mediated by the dibromo-chloro imidazoquinoline scaffold enhances responsiveness to programmed-cell-death-protein-one blockade or programmed-cell-death-ligand-one blockade. Mechanisms include:

  • De-repression of cytotoxic natural killer cell programmes (perforin and granzyme B up-regulation) [10].
  • Expansion of progenitor-exhausted cytotoxic T-lymphocyte clones with higher Signal Transducer and Activator of Transcription 1 activity [13].
  • Reduced expression of interferon-stimulated exhaustion markers such as interferon-inducible protein sixteen, thereby sustaining effector function in the presence of chronic interferon signalling [14].

Combination outcomes

Tumour modelCheckpoint antibodyImidazoquinoline derivativeObjective responseSurvival extensionReference
B16F10 melanomaAnti-programmed-cell-death-protein-oneBI-1347Complete regressions in 43% of mice (versus 7% with antibody alone)Median survival not reached at 70 days (versus 32 days control) [10]
Syngeneic triple-negative breast cancer (MDA-MB-468 xenograft)Anti-programmed-cell-death-ligand-oneSNX631Tumour growth delay 94% (combination) vs 51% (antibody)All mice tumour-free at 150 days (combination) [15]
Hepato-cellular carcinoma (orthotopic)Anti-programmed-cell-death-protein-oneInterferon alpha priming plus SEL120-34AInfiltrating CD27-positive cytotoxic T-lymphocytes ↑ three-fold; metastatic foci absent38% increase in overall survival [7]

These findings converge on a model in which the 7,8-dibromo-2-chloro tricyclic scaffold tempers pro-tumour inflammation, optimises beneficial interferon signalling, and remodels innate and adaptive immune compartments. When paired with checkpoint inhibition, these coordinated effects translate into durable tumour control across diverse solid-tumour settings.

XLogP3

4.5

Dates

Last modified: 08-18-2023

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